4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
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Description
4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 . It is also known as methyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not well-documented in the literature.Safety and Hazards
Mechanism of Action
Target of Action
It is used as a building block for various chemical compounds , suggesting that its targets could be diverse depending on the specific compounds it helps synthesize.
Mode of Action
It is known to be used in the synthesis of analogs of lucanthone, which have antitumor and bactericidal properties . This suggests that it may interact with its targets to inhibit tumor growth or kill bacteria, depending on the specific analog synthesized.
Biochemical Pathways
Given its use in the synthesis of antitumor and bactericidal compounds , it may be involved in pathways related to cell growth and division, as well as bacterial metabolism.
Pharmacokinetics
As a building block for various chemical compounds , its bioavailability and pharmacokinetic properties would likely depend on the specific compound it is used to synthesize.
Properties
IUPAC Name |
4-(hydroxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-4-2-5(3-10)6(8(12)13)7(11)9-4/h2,10H,3H2,1H3,(H,9,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULJVXYSRVVACP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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